molecular formula C13H18N2O B6650032 N-(2-methylcyclohexyl)pyridine-3-carboxamide

N-(2-methylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B6650032
M. Wt: 218.29 g/mol
InChI Key: SIJBEDJNWKDAJV-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, with a 2-methylcyclohexyl substituent

Properties

IUPAC Name

N-(2-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11/h4,6,8-10,12H,2-3,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJBEDJNWKDAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylcyclohexyl)pyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with 2-methylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylcyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(2-methylcyclohexyl)pyridine-3-amine.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-(2-methylcyclohexyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial research, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The compound’s structure allows it to bind to specific receptors or enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

N-(2-methylcyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds such as:

    6-chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide: This compound has a chlorine substituent on the pyridine ring, which may alter its chemical reactivity and biological activity.

    N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide: The presence of an additional methyl group on the nitrogen atom can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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